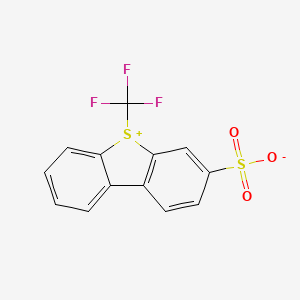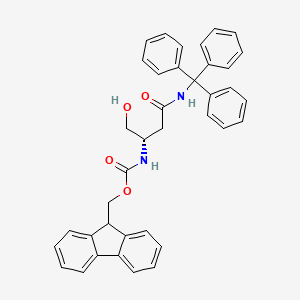
Fmoc-Asparaginol(Trt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Asparaginol(Trt) is a compound used in peptide synthesis . Its IUPAC name is 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate . The molecular weight of Fmoc-Asparaginol(Trt) is 582.7 .
Synthesis Analysis
Fmoc-Asparaginol(Trt) is used in peptide synthesis and has good solubility properties in most organic solvents . The synthesis of Fmoc-Asparaginol(Trt) involves coupling procedures .Molecular Structure Analysis
The molecular formula of Fmoc-Asparaginol(Trt) is C38H34N2O4 . The Hill formula is C₃₈H₃₂N₂O₅ .Chemical Reactions Analysis
Fmoc-Asparaginol(Trt) is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .Physical And Chemical Properties Analysis
The molar mass of Fmoc-Asparaginol(Trt) is 596.69 g/mol . It has a melting point of 220 °C . The solubility of Fmoc-Asparaginol(Trt) is less than 0.00005 g/l .Applications De Recherche Scientifique
Fmoc-Asparaginol(Trt), also known as N-α-Fmoc-N-β-trityl-L-asparagine, is a derivative of the amino acid asparagine . It is commonly used in peptide synthesis . Here’s a brief overview of its use:
1. Field: Peptide Synthesis Fmoc-Asparaginol(Trt) is used as a building block in the synthesis of peptides . Peptides are short chains of amino acids that are linked together, and they play many important roles in the body.
2. Application The compound is used to introduce the amino acid asparagine into a peptide chain . The Fmoc group protects the amino group of the asparagine, while the Trt group protects the side chain. These protecting groups prevent unwanted reactions from occurring during the synthesis process .
3. Method of Application In peptide synthesis, Fmoc-Asparaginol(Trt) is added to a solid support, and the Fmoc group is then removed to expose the amino group. The next amino acid (with its own protecting group) is then added to the chain. This process is repeated until the desired peptide is synthesized .
4. Results or Outcomes The use of Fmoc-Asparaginol(Trt) in peptide synthesis has been shown to result in significantly purer peptides than other derivatives used for the introduction of asparagine . The Trt protecting group can be removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .
1. Field: Protection of Polyfunctional α-Amino Acids Fmoc-Asparaginol(Trt) can be used in the protection of polyfunctional α-amino acids . This is a crucial step in peptide synthesis, especially when the peptide being synthesized contains multiple functional groups that need to be protected .
2. Application The compound is used to protect the amino and side chain groups of asparagine during the synthesis of peptides that contain multiple functional groups . This prevents unwanted reactions from occurring during the synthesis process .
3. Method of Application In the synthesis of trityl-protected peptides, Fmoc-Asparaginol(Trt) and similar compounds are added to the peptide chain. The Fmoc and Trt groups protect the amino and side chain groups of asparagine, respectively .
4. Results or Outcomes The use of Fmoc-Asparaginol(Trt) in the protection of polyfunctional α-amino acids has been shown to result in the successful synthesis of trityl-protected peptides . For example, Trt-Ser (Trt)-Phe-NH2 is one such peptide that has been synthesized using this method .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYFGFABGWFFO-PMERELPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673773 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asparaginol(Trt) | |
CAS RN |
161529-14-2 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

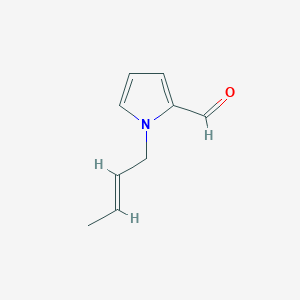

![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)
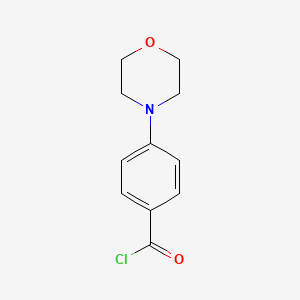
![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)
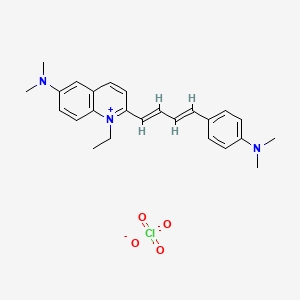
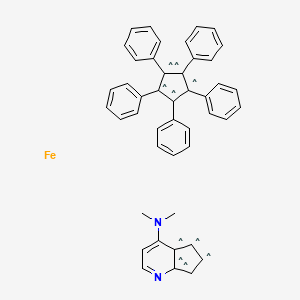
![N-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-ylidenehydroxylamine](/img/structure/B1143155.png)
